2-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes a tert-butylphenyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of bromide indene as an intermediate, which is then reacted with 4-tert-butylphenyl boronic acid in the presence of a palladium catalyst (Pd(dppf)Cl2) and potassium carbonate (K2CO3) in isopropanol (i-PrOH) under reflux conditions . This reaction yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms (e.g., chlorine) are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
Uniqueness
2-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features, including the combination of tert-butylphenyl and dichlorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18Cl2N6 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-10-(3,4-dichlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18Cl2N6/c1-22(2,3)14-6-4-13(5-7-14)19-27-21-16-11-26-30(20(16)25-12-29(21)28-19)15-8-9-17(23)18(24)10-15/h4-12H,1-3H3 |
InChI Key |
NLCMRGINLWAQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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